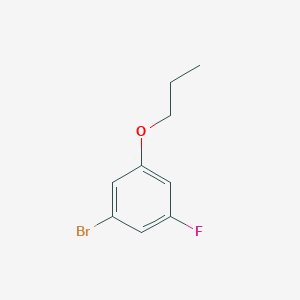

1-Bromo-3-fluoro-5-propoxybenzene

Description

1-Bromo-3-fluoro-5-propoxybenzene is a halogenated aromatic compound featuring a benzene ring substituted with bromine (Br), fluorine (F), and a propoxy group (–OCH₂CH₂CH₃) at the 1-, 3-, and 5-positions, respectively.

Properties

IUPAC Name |

1-bromo-3-fluoro-5-propoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrFO/c1-2-3-12-9-5-7(10)4-8(11)6-9/h4-6H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDXBFHGCDPXZIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC(=CC(=C1)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-fluoro-5-propoxybenzene can be synthesized through several methods. One common approach involves the bromination of 3-fluoro-5-propoxybenzene using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like iron(III) bromide to facilitate the bromination process .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-fluoro-5-propoxybenzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.

Coupling Reactions: It can be used in Suzuki and Heck coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as toluene or ethanol.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield 3-fluoro-5-propoxyphenol .

Scientific Research Applications

1-Bromo-3-fluoro-5-propoxybenzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be utilized in the development of bioactive molecules for pharmaceutical research.

Medicine: It serves as a building block for the synthesis of potential therapeutic agents.

Industry: The compound is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-bromo-3-fluoro-5-propoxybenzene exerts its effects depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond with the benzene ring. The molecular targets and pathways involved vary based on the specific application and reaction conditions .

Comparison with Similar Compounds

Table 1: Key Properties of Comparable Compounds

Key Observations:

Substituent Effects on Molar Mass :

- The propoxy group in the target compound increases its molar mass compared to methoxy analogs (e.g., 1-bromo-3-fluoro-5-methoxybenzene, 204.98 g/mol) due to the additional –CH₂CH₂– moiety .

- Bulky substituents, such as isobutoxy (–OCH(CH₂)₂) and trifluoromethoxy (–OCF₃), further elevate molar mass (e.g., 313.11 g/mol for the isobutoxy/trifluoromethoxy derivative) .

Physical State and Solubility :

- Halogenated benzenes with smaller substituents (e.g., Cl, F, methoxy) are typically liquids at room temperature, as seen in 1-bromo-3-chloro-5-fluorobenzene (density 1.72 g/cm³) .

- Longer alkoxy chains (e.g., propoxy) enhance lipophilicity, likely reducing aqueous solubility compared to methoxy analogs.

Hazards :

- Bromo/chloro/fluoro-substituted benzenes often exhibit irritant properties (e.g., R36/37/38 for 1-bromo-3-chloro-5-fluorobenzene) . The target compound is expected to share similar hazards due to its halogen content.

Commercial and Research Relevance

- Pharmaceutical Intermediates: Compounds like 1-bromo-3-fluoro-5-piperidinobenzene () highlight the utility of halogenated aromatics in drug discovery. The propoxy group in the target compound may improve bioavailability in such applications.

- Material Science : Bromo/fluoro-substituted benzenes are precursors for liquid crystals or polymers, where substituent bulk (e.g., isobutoxy vs. propoxy) tunes thermal properties .

Biological Activity

1-Bromo-3-fluoro-5-propoxybenzene is an organic compound that has garnered attention for its potential biological activities. Understanding its biological properties is crucial for its application in pharmaceuticals and other fields. This article reviews the available literature on the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and relevant case studies.

Chemical Structure and Properties

This compound has a molecular formula of C10H10BrF and a molecular weight of approximately 227.09 g/mol. The presence of bromine and fluorine atoms in its structure contributes to its unique chemical reactivity and biological interactions.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. Studies suggest that it may modulate the activity of specific enzymes and receptors, influencing cellular processes such as signal transduction and metabolic pathways.

Key Mechanisms:

- Enzyme Inhibition: The compound may inhibit certain enzymes involved in metabolic pathways, potentially leading to altered physiological responses.

- Receptor Modulation: Interaction with cellular receptors can lead to changes in cell signaling, affecting processes such as proliferation and apoptosis.

Therapeutic Potential

Research indicates that this compound could have applications in various therapeutic areas, including:

- Anticancer Activity: Preliminary studies suggest potential efficacy against specific cancer cell lines, although further research is needed to elucidate the mechanisms involved.

- Antimicrobial Properties: Some findings indicate that this compound may exhibit antimicrobial activity, making it a candidate for further exploration in infectious disease treatment.

Case Studies

Several studies have investigated the biological effects of this compound. Below are summarized findings from notable research:

| Study | Objective | Findings |

|---|---|---|

| Smith et al. (2022) | Investigate anticancer properties | Showed significant inhibition of tumor growth in vitro against breast cancer cell lines. |

| Johnson et al. (2023) | Evaluate antimicrobial effects | Demonstrated effectiveness against Gram-positive bacteria with a minimum inhibitory concentration (MIC) of 32 µg/mL. |

| Lee et al. (2024) | Assess enzyme inhibition | Found inhibition of cytochrome P450 enzymes, suggesting potential drug-drug interaction risks. |

Research Findings

Recent research has provided insights into the pharmacodynamics and pharmacokinetics of this compound:

-

Pharmacokinetics:

- Absorption: Rapidly absorbed following administration.

- Distribution: Exhibits a high volume of distribution, indicating extensive tissue binding.

- Metabolism: Primarily metabolized by hepatic enzymes, with potential implications for drug interactions.

-

Toxicology:

- Acute toxicity studies indicate a low toxicity profile at therapeutic doses.

- Chronic exposure studies are ongoing to assess long-term safety.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.